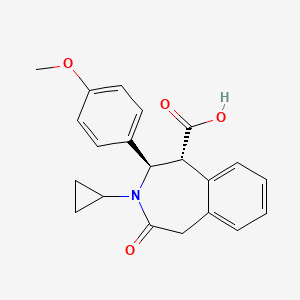

(1R,2R)-3-环丙基-2-(4-甲氧基苯基)-4-氧代-2,3,4,5-四氢-1H-3-苯并氮杂菲-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

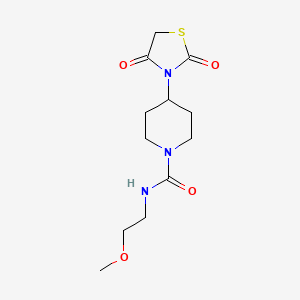

The compound "(1R,2R)-3-cyclopropyl-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1H-3-benzazepine-1-carboxylic acid" is a structurally complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to its fused ring system and functional groups. While the specific compound is not directly mentioned in the provided papers, the research discussed offers insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include cyclopropanation, intramolecular amination, and cycloaddition processes. For instance, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives is achieved through a remarkable cyclopropanation process, which is a key step in constructing the cyclopropyl moiety present in the compound of interest . Similarly, the synthesis of tetrahydro-1,3-oxazepines via intramolecular amination of cyclopropylmethyl cation suggests a method for forming the seven-membered ring that could be related to the benzazepine ring system . The preparation of novel tetrahydro-1-benzazepine-2-carboxylic acids from 2-(allylaryl)glycinates also provides a potential synthetic route for the benzazepine core .

Molecular Structure Analysis

The molecular structure of the compound likely features a benzazepine ring fused with a cyclopropyl group and a carboxylic acid moiety. The presence of a 4-methoxyphenyl group suggests potential for pi-stacking interactions and hydrogen bonding, which could influence the compound's reactivity and physical properties. The stereochemistry indicated by the (1R,2R) configuration is crucial for the molecule's three-dimensional shape and could affect its biological activity if relevant .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related research. Cyclopropane rings are known for their ring strain and can undergo various ring-opening reactions. The oxazepine and benzazepine rings in the compound may also participate in cycloaddition reactions, as seen in the synthesis of 1,3-oxazepine derivatives . The carboxylic acid group could be involved in condensation reactions or be used to form esters and amides, providing a handle for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a methoxy group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The carboxylic acid group would contribute to the compound's acidity and could form hydrogen bonds, impacting its boiling point and melting point. The fused ring system may confer rigidity to the molecule, influencing its crystalline properties and stability .

科学研究应用

合成与结构分析

合成技术

相关苯并氮杂菲化合物的研究包括开发桥环氮化合物和苯并氮杂菲酮的合成方法。例如,Lennon 和 Proctor (1979) 探索了 2、3、4、5-四氢-1、4-二甲基-5-氧代-1-苯并氮杂菲的合成 (Lennon & Proctor, 1979)。

结构分析

Guerrero 等人 (2014) 研究了苯并氮杂菲衍生物中的氢键组装,提供了对其结构性质的见解 (Guerrero et al., 2014)。

新型合成方法

Booker-Milburn 等人 (1997) 的一项研究重点关注 4-氨基-1,2,3,4-四氢-1(1H)-苯并氮杂菲的合成和利用,突出了苯并氮杂菲衍生物合成技术的多样性 (Booker‐Milburn et al., 1997)。

构象研究

Gibson 等人 (1997) 通过 Heck 环化合成构象受限的苯丙氨酸类似物,展示了苯并氮杂菲衍生物在研究分子构象中的应用 (Gibson et al., 1997)。

重排研究

McMahon 等人 (1982) 探索了 1-(α-羟基苄基)-1,2,3,4-四氢异喹啉重排为 1-苯基-2,3,4,5-四氢-1H-3-苯并氮杂菲,增加了对涉及苯并氮杂菲结构的化学反应的理解 (McMahon et al., 1982)。

药理学应用

拮抗剂合成

Ikemoto 等人 (2005) 报道了 CCR5 拮抗剂的合成,苯并氮杂菲属于这类化合物。这表明这些化合物在药物开发中的潜在应用 (Ikemoto et al., 2005)。

分析方法

Kaiser 等人 (1987) 开发了一种在生物样品中定量苯并氮杂菲衍生物的方法,突出了它们在药代动力学研究中的相关性 (Kaiser et al., 1987)。

作用机制

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it has biological activity, it could be due to interactions with proteins or enzymes in the body, possibly through the formation of hydrogen bonds or hydrophobic interactions .

安全和危害

未来方向

属性

IUPAC Name |

3-cyclopropyl-4-(4-methoxyphenyl)-2-oxo-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-26-16-10-6-13(7-11-16)20-19(21(24)25)17-5-3-2-4-14(17)12-18(23)22(20)15-8-9-15/h2-7,10-11,15,19-20H,8-9,12H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWELICOVKJJFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C3=CC=CC=C3CC(=O)N2C4CC4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)

![3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2503386.png)

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)